2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile is a complex organic compound with the molecular formula C15H11ClF3N2O2. This compound is characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group, and a phenyl ring substituted with two methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation and substitution. For instance, starting with 3-chloro-5-(trifluoromethyl)pyridine, the compound undergoes further functionalization.
Formation of the Phenyl Ring: The phenyl ring with methoxy groups is prepared separately, often through methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the phenyl ring with methoxy groups.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a methoxy group on the phenyl ring.
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile is unique due to the combination of its pyridine and phenyl rings, along with the specific substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c1-23-13-4-3-9(5-14(13)24-2)11(7-21)15-12(17)6-10(8-22-15)16(18,19)20/h3-6,8,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQMLWYZCRFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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